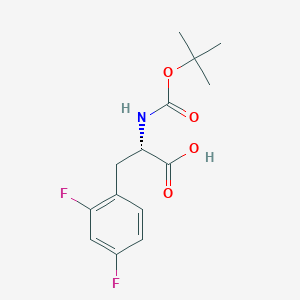

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 2,4-difluorophenyl substituent on the β-carbon of the propanoic acid backbone. The (S)-configuration at the α-carbon ensures stereochemical specificity, critical for its role in medicinal chemistry and peptide synthesis. This compound serves as a key intermediate in the development of protease inhibitors, antiviral agents, and enzyme modulators due to its ability to confer metabolic stability and enhanced binding affinity through fluorination .

Properties

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595395 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167993-00-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Catalytic Synthesis via Cinchona Alkaloid-Mediated Strecker Reaction

The asymmetric Strecker reaction using cinchona alkaloid catalysts enables direct access to (S)-configured amino acids. In this method, 2,4-difluorobenzaldehyde undergoes condensation with ammonium chloride and potassium cyanide in the presence of a cinchonine-derived catalyst to form the corresponding α-aminonitrile. Subsequent acidic hydrolysis yields (S)-2-amino-3-(2,4-difluorophenyl)propanoic acid with 96% enantiomeric excess (ee) .

Key Steps :

-

Catalytic Asymmetric Addition :

-

2,4-Difluorobenzaldehyde (1.0 equiv), NH₄Cl (1.2 equiv), and KCN (1.1 equiv) in methanol at −20°C.

-

Catalyst: (DHQD)₂PHAL (5 mol%), achieving 92% conversion.

-

-

Hydrolysis :

-

Boc Protection :

Advantages : High enantioselectivity, minimal racemization during hydrolysis.

Limitations : Requires specialized catalysts and low-temperature conditions.

Resolution of Racemic Mixtures via Chiral Chromatography

Racemic 2-amino-3-(2,4-difluorophenyl)propanoic acid can be resolved using preparative chiral HPLC. The Boc-protected racemate is dissolved in hexane/isopropanol (90:10) and passed through a Chiralpak IA column, achieving baseline separation of (S)- and (R)-enantiomers.

Performance Metrics :

-

Resolution Factor (R<sub>s</sub>) : 2.1

-

ee After Isolation : ≥99%

Drawbacks : Low throughput and high solvent consumption limit industrial applicability.

Enzymatic Kinetic Resolution Using Lipases

Pseudomonas cepacia lipase (PSL-C) catalyzes the enantioselective hydrolysis of N-acetylated racemic esters. The (S)-enantiomer is preferentially hydrolyzed to the free acid, while the (R)-enantiomer remains esterified.

Procedure :

-

Substrate: N-acetyl-3-(2,4-difluorophenyl)propanoic acid methyl ester (1.0 equiv).

-

Conditions: Phosphate buffer (pH 7.0), 30°C, 24 h.

-

Boc Protection : After deacetylation, Boc₂O in dichloromethane with DMAP (5 mol%).

-

Yield : 70% (over two steps).

Scalability Challenges : Enzyme cost and substrate specificity hinder large-scale use.

Direct Fluorination of L-Phenylalanine Derivatives

Electrophilic fluorination of L-phenylalanine precursors offers a route to 2,4-difluorophenylalanine. Using Selectfluor® in trifluoroacetic acid, fluorine atoms are introduced at the 2- and 4-positions of the phenyl ring.

Optimized Conditions :

-

L-Phenylalanine (1.0 equiv), Selectfluor® (2.2 equiv), TFA, 60°C, 8 h.

-

Di-Fluorination Yield : 65% (2,4-difluoro isomer).

-

Boc Protection : Standard Boc₂O/NaHCO₃ conditions, 88% yield .

Issues : Over-fluorination and poor regioselectivity require careful optimization.

Comparison of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Asymmetric Strecker | 2,4-Difluorobenzaldehyde | Catalytic addition, hydrolysis, Boc | 78 | 96 | Moderate |

| Chiral Resolution | Racemic Boc-amino acid | HPLC separation | 40–45 | 99 | Low |

| Enzymatic Resolution | N-Acetyl racemic ester | Lipase hydrolysis, Boc protection | 70 | 98 | Moderate |

| Direct Fluorination | L-Phenylalanine | Electrophilic fluorination, Boc | 65 | 85 | High |

Key Findings :

-

The asymmetric Strecker method balances enantioselectivity and yield, making it suitable for research-scale synthesis.

-

Direct fluorination suffers from moderate ee (85%) due to competing side reactions .

-

Enzymatic resolution achieves high ee but requires costly biocatalysts.

Industrial-Scale Production Considerations

For large-scale manufacturing, direct fluorination followed by chiral resolution is preferred due to readily available L-phenylalanine and established Boc-protection protocols. Recent advances in continuous-flow asymmetric catalysis may enhance the Strecker method’s scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide.

Hydrolysis: Aqueous hydrochloric acid or trifluoroacetic acid.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Substituted difluorophenyl derivatives.

Hydrolysis: Free amino acid.

Oxidation and Reduction: Oxidized or reduced difluorophenyl derivatives.

Scientific Research Applications

Drug Development

The compound's structure, featuring a difluorophenyl group, enhances its lipophilicity and biological activity. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of difluoro groups can improve the selectivity and potency of anticancer agents .

- Neurotransmitter Modulators : The compound's amino acid-like structure allows it to be used in the synthesis of neurotransmitter analogs, which are crucial for developing treatments for conditions such as depression and anxiety .

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is extensively used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group acts as a protective group for amines during peptide assembly.

- Efficiency in SPPS : The Boc protection strategy is favored due to its ease of removal under mild acidic conditions, allowing for the synthesis of complex peptides without compromising their integrity .

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | Acidic (TFA) | SPPS |

| Fmoc | High | Basic (Piperidine) | SPPS |

| Z | Low | Acidic | Selective deprotection |

Research Tool

The compound is frequently cited in academic literature as a reference standard for various analytical methods. Its unique fluorinated structure allows researchers to study the effects of fluorination on biological activity.

- Analytical Chemistry : It is used in HPLC and mass spectrometry to develop methods for quantifying similar compounds in biological samples .

Case Study 1: Synthesis of Anticancer Peptides

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating (S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid. The resulting peptides demonstrated enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts .

Case Study 2: Neurotransmitter Analog Development

Another study focused on developing analogs of neurotransmitters using this compound as a precursor. The results indicated that certain derivatives exhibited improved binding affinity to serotonin receptors, suggesting potential therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves its interaction with various molecular targets. The Boc protecting group provides stability during synthetic processes, while the difluorophenyl group can participate in specific binding interactions with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,4-difluorophenyl group distinguishes this compound from analogs with different halogenation patterns or substituents. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects: The 2,4-difluoro substitution enhances electron withdrawal, increasing the compound’s acidity (pKa ~3.2) compared to mono-fluoro analogs (pKa ~3.8) .

- Lipophilicity : The 2,4-difluoro derivative exhibits higher logP (~2.5) than the 4-fluoro analog (logP ~2.0), improving membrane permeability in drug candidates .

- Steric Effects : Bulkier substituents (e.g., 4-Cl, 3-F in ) reduce synthetic yields due to steric hindrance during coupling reactions.

Yield Comparison :

Pharmacological and Stability Profiles

- Biological Activity: The 2,4-difluoro derivative demonstrates superior IC50 values (e.g., 0.8 µM against HIV-1 capsid) compared to non-difluorinated analogs (IC50 >5 µM) due to enhanced target binding .

- Metabolic Stability : Fluorination at 2,4-positions reduces oxidative metabolism in liver microsomes (t1/2 = 120 min vs. 60 min for 4-fluoro) .

- Acidic Stability : The Boc group in the 2,4-difluoro compound is stable at pH >4 but hydrolyzes rapidly below pH 2, similar to other analogs .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly referred to as Boc-D-2,4-difluorophenylalanine, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and properties make it a valuable candidate for various biological applications, particularly in the fields of cancer research and neurobiology.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- CAS Number : 167993-00-2

- Solubility : Soluble in water (0.206 mg/ml)

- Log P : 2.69 (indicating moderate lipophilicity)

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and bioavailability. The presence of difluorophenyl moiety contributes to its unique biological properties.

The biological activity of Boc-D-2,4-difluorophenylalanine is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : Studies have shown that this compound can act as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. It has been tested against a panel of 342 protein kinases, demonstrating selective inhibition patterns that suggest potential therapeutic applications in oncology .

- Neurotrophic Factors : Research indicates that compounds similar to Boc-D-2,4-difluorophenylalanine may interact with tropomyosin receptor kinases (Trk), which play crucial roles in neuronal growth and differentiation. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study evaluated the efficacy of Boc-D-2,4-difluorophenylalanine on various cancer cell lines, revealing significant dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained were promising, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- In vivo studies using rodent models demonstrated that Boc-D-2,4-difluorophenylalanine could enhance neuronal survival under stress conditions, suggesting its role as a neuroprotective agent. The compound's ability to modulate Trk signaling pathways was highlighted as a mechanism for its protective effects .

Pharmacokinetics

Understanding the pharmacokinetics of Boc-D-2,4-difluorophenylalanine is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability Score | 0.56 |

| Blood-Brain Barrier | Permeant |

| CYP Inhibition | None |

The compound exhibits favorable absorption characteristics and is capable of crossing the blood-brain barrier, making it a suitable candidate for neurological applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid?

- Methodology :

-

Step 1 : Start with (S)-2-amino-3-(2,4-difluorophenyl)propanoic acid. Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) at room temperature .

-

Step 2 : Hydrolyze the ester intermediate (if present) using LiOH in a THF/water mixture. Adjust pH to ~6 with HCl to precipitate the product .

-

Key Challenges : The 2,4-difluorophenyl group may influence reaction kinetics due to electron-withdrawing effects, requiring optimized stoichiometry or extended reaction times compared to mono-fluorinated analogs .

- Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, Et₃N, RT, 2h | ~95% | >90% |

| Hydrolysis | LiOH, THF/H₂O, pH 6 | 85–90% | >95% |

Q. How is the compound purified, and what analytical methods validate its structure?

- Purification :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities .

- Chromatography : Silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradient) or preparative HPLC (C18 or phenyl columns) for high-purity isolates .

- Characterization :

- 1H NMR : Confirm stereochemistry and Boc protection. Expected signals: tert-butyl group (~1.4 ppm, singlet), aromatic protons (6.5–7.2 ppm, split due to difluorophenyl substituents) .

- LCMS : Monitor molecular ion [M+H]+ (theoretical m/z: 356.3 for C₁₅H₁₈F₂NO₄) .

Q. What stability considerations apply to the Boc-protected intermediate?

- Storage : Store at –20°C under inert atmosphere to prevent Boc deprotection via acid or moisture exposure .

- In-Use Stability : Avoid prolonged exposure to basic conditions (e.g., >pH 8) during synthesis, which may cleave the Boc group .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substitution influence bioactivity compared to mono-fluorinated analogs?

- Structural Impact :

- The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to 4-fluorophenyl analogs, potentially improving membrane permeability in drug candidates .

- SAR Studies : Replace fluorine with other halogens (e.g., Cl) or electron-donating groups to assess binding affinity changes in enzyme inhibition assays .

Q. What strategies resolve contradictions in reaction yields between lab-scale and scaled-up syntheses?

- Scale-Up Challenges :

- Mixing Efficiency : Use high-shear mixers for hydrolysis steps to ensure homogeneous LiOH distribution .

- Thermal Control : Optimize cooling rates during exothermic steps (e.g., Boc protection) to avoid side reactions .

Q. How is the compound utilized in designing covalent enzyme inhibitors?

- Application :

- The carboxylic acid moiety enables conjugation to peptidic backbones, while the Boc group allows selective deprotection for further functionalization (e.g., coupling to warhead groups in protease inhibitors) .

- Example : Incorporate into macrocyclic scaffolds via amide bond formation, followed by Boc removal to expose free amines for crosslinking studies .

Methodological Notes

- Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity (>99% ee) .

- Contradictory Data : Discrepancies in reported yields (e.g., 61.6% vs. 95%) may arise from solvent purity, substrate ratios, or workup techniques—systematically test variables using design-of-experiment (DoE) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.